![molecular formula C14H19BFNO3 B1415525 N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 1356943-52-6](/img/structure/B1415525.png)
N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
説明
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction and Density Functional Theory (DFT) . The results of these analyses show that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the oxygen atom of the sulfonamide group had low electrostatic potential and could contribute electrons for the formation of H-bonds .科学的研究の応用
Structural Analysis and DFT Study
N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide and related compounds have been studied for their structural properties using techniques like FTIR, NMR spectroscopy, and mass spectrometry. These compounds have been subjected to crystallographic and conformational analyses, including density functional theory (DFT) calculations. The studies help in understanding the molecular structures and physicochemical properties of these compounds, which are essential in various scientific applications (Huang et al., 2021).
Herbicidal Activity
Research has been conducted on derivatives of N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide, focusing on their herbicidal activities. These studies involve the synthesis of novel compounds and evaluation of their effectiveness against various types of weeds, indicating potential applications in agriculture (Wu et al., 2011).
Application in Detection Technologies
Some derivatives have been explored for their potential in detection technologies. For instance, the development of organic thin-film fluorescence probes utilizing boron ester or acid groups (related to N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide) has shown promising results in detecting hydrogen peroxide vapor, a key component in peroxide-based explosives. This suggests their applicability in security and forensic sciences (Fu et al., 2016).
Anti-Inflammatory and Antitumor Activities
Compounds related to N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide have been synthesized and evaluated for their anti-inflammatory and antitumor activities. Such studies are significant for the development of new therapeutic agents in the field of medicine (Sunder & Maleraju, 2013).
Safety and Hazards
The safety and hazards associated with similar compounds have been reported . For instance, a related compound has been classified with the signal word “Warning” and hazard statements “H302,H315,H319,H335” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
作用機序
Target of Action
It’s known that boronic acid derivatives, like this compound, are significant reaction intermediates in organic synthesis reactions . They have been widely used in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
It’s known that the compound was synthesized through a two-step substitution reaction . The structure of the compound was verified by FTIR, 1H and 13C NMR, and MS .
Biochemical Pathways
Boronic acid pinacol ester compounds, like this compound, have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Result of Action
It’s known that the compound has a substantial energy gap δe between homo and lumo orbits, indicating high chemical stability .
Action Environment
特性
IUPAC Name |
N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-9(18)17-11-8-6-7-10(12(11)16)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTFRBUOTKMJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[4-(cyclopropylamino)butyl]carbamate](/img/structure/B1415443.png)
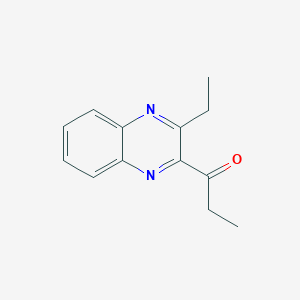
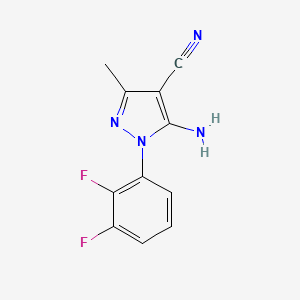
![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B1415446.png)
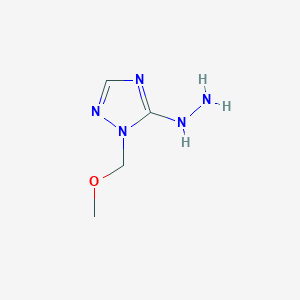


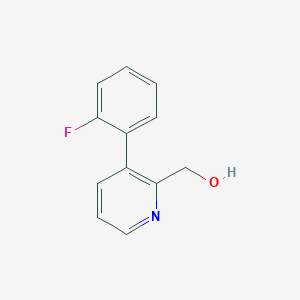
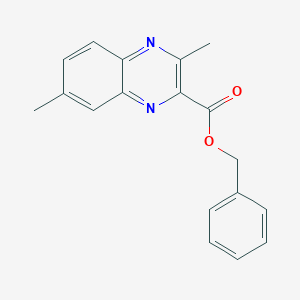

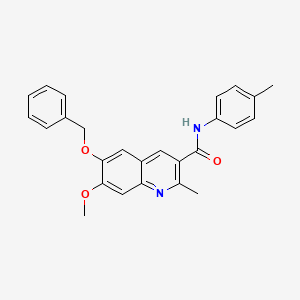
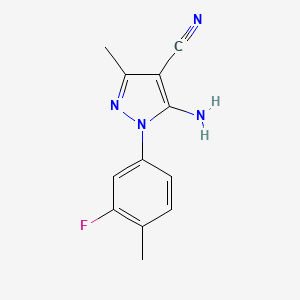
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1415462.png)
